molecular formula C8H14N4O B4504528 1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol

1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol

Cat. No.: B4504528
M. Wt: 182.22 g/mol
InChI Key: ADGLVWKHERYJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 182.11676108 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol serves as a foundational compound in the synthesis of various heterocyclic β-amino acids and derivatives. For example, a study outlined the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives, demonstrating the compound's utility in peptide and peptidomimic synthesis. This process involves Heck coupling and Michael addition, showcasing the compound's role in creating building blocks for further chemical synthesis and its application in developing molecules with potential biological activity (Bovy & Rico, 1993).

Antimicrobial and Anticancer Agents

The compound's derivatives have shown promise as antimicrobial and anticancer agents. A study on pyrano[2,3-d]pyrimidine derivatives revealed their significant antimicrobial activity against various microbial strains by inhibiting cell wall synthesis. Furthermore, these derivatives exhibited cytotoxic potential against different cancer cell lines, indicating their utility in developing new therapeutics (Abd El-Sattar et al., 2021).

Structural and Molecular Studies

Research into the structural properties of related compounds, such as 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, through X-ray diffraction and ab initio calculations, provides insights into the molecular structure and tautomeric forms of these compounds. This information is crucial for understanding the chemical and physical properties of similar compounds and for designing molecules with desired characteristics (Craciun, Huang & Mager, 1998).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Certain heterocyclic derivatives, related in structure and function to this compound, have demonstrated efficacy as corrosion inhibitors on C-steel surfaces in acidic environments. This application highlights the compound's potential in industrial processes and materials science for protecting metals against corrosion (Abdel Hameed et al., 2020).

Properties

IUPAC Name

1-[(2-aminopyrimidin-5-yl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6(13)2-10-3-7-4-11-8(9)12-5-7/h4-6,10,13H,2-3H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGLVWKHERYJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CN=C(N=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol
Reactant of Route 2
Reactant of Route 2
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol
Reactant of Route 4
Reactant of Route 4
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol
Reactant of Route 6
Reactant of Route 6
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.